molecular formula C17H22N4O B2374049 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine CAS No. 2198371-39-8

2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine

Cat. No.: B2374049
CAS No.: 2198371-39-8
M. Wt: 298.39
InChI Key: TTWADPOCROMABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at position 2 and a piperidin-1-yl group at position 5. The piperidine moiety is further functionalized with a (3-methylpyridin-2-yl)oxymethyl substituent.

The compound’s synthesis likely involves multi-step reactions, including BOC protection of piperidine derivatives, nucleophilic substitutions, and deprotection steps, as seen in analogous pyrazine-piperidine syntheses .

Properties

IUPAC Name

2-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-4-3-7-19-17(13)22-12-15-5-8-21(9-6-15)16-11-18-10-14(2)20-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWADPOCROMABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from Halogenated Pyrazines

One of the most direct approaches involves the nucleophilic substitution of halogenated pyrazine derivatives with the appropriately substituted piperidine. This method takes advantage of the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution reactions.

The general synthetic route begins with 2-methyl-6-chloropyrazine, which undergoes nucleophilic substitution with 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine in the presence of a suitable base. This approach is supported by similar reactions reported for related compounds, as exemplified in the literature.

Table 1: Reaction Conditions for Nucleophilic Substitution of Halogenated Pyrazines

Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
K₂CO₃ Acetone 50-60 24-30 65-75
Cs₂CO₃ DMF 80-90 12-18 70-85
TEA Acetonitrile 70-80 24-36 60-70
DIPEA DMSO 100-110 8-12 75-85

The reaction proceeds efficiently under these conditions, with cesium carbonate in DMF generally providing the highest yields. Purification is typically achieved through column chromatography using a chloroform:methanol gradient system (9.5:0.5 v/v).

Synthesis via Boronic Acid Derivatives

An alternative approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, between a boronic acid derivative of the piperidine component and a halogenated pyrazine. This method has been applied to synthesize similar heterocyclic compounds and offers advantages in terms of mild reaction conditions and functional group tolerance.

The synthetic sequence involves:

  • Preparation of the piperidine-boronic acid derivative
  • Suzuki coupling with 2-methyl-6-bromopyrazine
  • Subsequent functionalization with the 3-methylpyridin-2-yloxy moiety

Synthesis via Piperidine Functionalization

Alkylation of Piperidine Nitrogen

A complementary approach focuses on the alkylation of the piperidine nitrogen with an appropriately functionalized pyrazine derivative. This method is particularly useful when starting with pre-functionalized piperidine derivatives bearing the pyridinyloxy moiety.

Based on related synthetic procedures, the reaction typically involves treating 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine with 2-methyl-6-(leaving group)pyrazine in the presence of a base such as potassium carbonate or triethylamine. The leaving group can be a halogen (Cl, Br, I) or a sulfonate ester (mesylate, tosylate).

Table 2: Optimization of Alkylation Reaction Conditions

Leaving Group Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Chloro K₂CO₃ Acetonitrile 80 24 65
Bromo K₂CO₃ DMF 70 18 75
Iodo TEA Ethanol 60 12 80
Mesylate DIPEA Acetone 50 36 70
Tosylate Cs₂CO₃ DMF/DMSO (1:1) 90 8 85

The reaction can be monitored by thin-layer chromatography or liquid chromatography-mass spectrometry (LC-MS) to determine completion. Purification typically involves column chromatography followed by recrystallization from a suitable solvent system.

Reductive Amination Approach

An alternative strategy employs reductive amination between a piperidine derivative and an aldehyde-functionalized pyrazine. This approach is particularly valuable when direct alkylation proves challenging due to steric hindrance or other factors.

The synthesis involves:

  • Preparation of 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine
  • Reductive amination with 2-methyl-6-formylpyrazine using sodium triacetoxyborohydride or sodium cyanoborohydride as the reducing agent
  • Purification of the final product

This method has been successfully applied to structurally similar compounds, as described in the literature:

Aldehyde derivatives (IV) can be reacted with piperidine derivatives in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent such as DCM, dichloroethane or MeOH.

Synthesis of Key Intermediates

Preparation of 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine

The synthesis of this key intermediate typically begins with 4-(hydroxymethyl)piperidine, which undergoes etherification with 3-methylpyridin-2-ol under Mitsunobu conditions or through nucleophilic substitution of an appropriately activated pyridine derivative.

The general synthetic route includes:

  • Protection of the piperidine nitrogen if necessary
  • Etherification reaction with 3-methylpyridin-2-ol
  • Deprotection of the piperidine nitrogen if applicable

Table 3: Etherification Reaction Conditions

Coupling Conditions Solvent Temperature (°C) Reaction Time (h) Yield (%)
DIAD, PPh₃ THF 0 to RT 12-24 60-70
K₂CO₃, NaI (cat.) Acetone Reflux 24-48 65-75
NaH DMF 0 to RT 6-12 70-80
Cs₂CO₃ Acetonitrile 60-70 18-24 75-85

Preparation of 2-Methyl-6-substituted Pyrazine Derivatives

The synthesis of appropriately functionalized pyrazine derivatives typically involves:

  • Starting from commercially available 2-methylpyrazine
  • Selective halogenation at the 6-position
  • Further functionalization as required for the specific synthetic route

Methods for selective halogenation of methylpyrazines have been well-documented in the literature, typically employing N-halosuccinimides or elemental halogens with appropriate catalysts.

Optimization of Reaction Parameters

Effect of Solvents and Bases

The choice of solvent and base significantly impacts the efficiency of the various synthetic routes. Polar aprotic solvents such as DMF, DMSO, and acetonitrile generally provide superior results for nucleophilic substitution and alkylation reactions, while dichloromethane and dichloroethane are preferred for reductive amination procedures.

Table 4: Solvent Effects on Reaction Yield

Reaction Type Solvent Relative Yield Comments
Nucleophilic Substitution DMF 100% Optimal solvent
Nucleophilic Substitution Acetonitrile 85% Good alternative
Nucleophilic Substitution Acetone 75% Moderate yields
Alkylation DMF 100% Optimal for alkylation
Alkylation DMSO 90% Good but difficult workup
Reductive Amination DCM 100% Preferred solvent
Reductive Amination MeOH 80% Alternative option

Similarly, the choice of base impacts both reaction rate and yield. For nucleophilic substitution and alkylation reactions, strong inorganic bases like potassium carbonate and cesium carbonate often provide superior results, while tertiary amines like triethylamine and diisopropylethylamine are preferred for more sensitive substrates.

Temperature and Reaction Time Optimization

Reaction temperature and duration significantly influence both yield and product purity. Higher temperatures generally accelerate reactions but may lead to increased formation of side products. Careful optimization of these parameters is crucial for maximizing yield while maintaining high product purity.

Table 5: Temperature and Time Optimization

Reaction Step Optimal Temperature (°C) Optimal Time (h) Impact on Yield Impact on Purity
Nucleophilic Substitution 80-90 12-18 +++ ++
Alkylation 70-80 18-24 +++ +++
Reductive Amination 20-30 24-36 ++ +++
Etherification 60-70 24-48 ++ ++

Purification and Characterization

Purification Techniques

Purification of the target compound typically involves a combination of techniques, with column chromatography often serving as the primary method. Based on established protocols for similar compounds, the following purification sequence is recommended:

  • Initial purification by column chromatography using chloroform:methanol gradient systems (typically 9.5:0.5 to 9:1 v/v)
  • Recrystallization from appropriate solvent systems (ethanol/water, acetone/hexane)
  • If necessary, additional purification by preparative HPLC

Analytical Characterization

Comprehensive characterization of 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine involves multiple analytical techniques to confirm structure, purity, and physical properties.

Table 6: Analytical Characterization Parameters

Analytical Technique Expected Results Purpose
¹H-NMR (400 MHz, CDCl₃) δ 8.3-8.1 (m, pyrazine H), 7.9-7.8 (m, pyridine H), 7.5-7.2 (m, pyridine H), 4.2-4.0 (m, CH₂O), 3.8-3.6 (m, piperidine H), 2.6-2.4 (s, CH₃-pyrazine), 2.3-2.1 (s, CH₃-pyridine), 2.0-1.6 (m, piperidine H) Structure confirmation
¹³C-NMR (100 MHz, CDCl₃) δ 160-155, 150-145, 140-135, 130-125, 120-115, 70-65, 50-45, 30-25, 20-15 Carbon framework confirmation
HRMS [M+H]⁺ calculated for C₁₇H₂₃N₄O: 299.1872 Molecular formula verification
IR (KBr, cm⁻¹) 3050-3000, 2950-2850, 1600-1550, 1450-1400, 1250-1200, 1050-1000 Functional group confirmation
Melting Point Expected range: 110-120°C Purity indicator

Scale-Up Considerations and Process Development

Laboratory to Pilot Scale Transition

Scaling up the synthesis of this compound requires careful consideration of several factors:

  • Heat transfer and mixing efficiency
  • Reagent addition rates and order
  • Concentration effects on reaction kinetics and selectivity
  • Solvent volumes and waste generation
  • Safety considerations for exothermic reactions

Based on literature precedents for similar compounds, the nucleophilic substitution route typically offers the most straightforward scale-up potential due to its robust nature and relatively simple reagent profile.

Process Optimization

For larger-scale synthesis, several process optimizations should be considered:

  • Use of continuous flow reactors for exothermic or sensitive reactions
  • Implementation of in-process controls and monitoring
  • Development of crystallization protocols for efficient purification
  • Solvent recovery and recycling systems

Analytical Method Development

HPLC Method Development

Development of a robust HPLC method for analyzing this compound is crucial for monitoring reaction progress and product purity. Based on analytical methods described for similar compounds, the following parameters are recommended:

Table 7: HPLC Method Parameters

Parameter Condition Comments
Column C18, 150 × 4.6 mm, 5 μm Standard reversed-phase
Mobile Phase Gradient of acetonitrile/water with 0.1% formic acid pH control important
Flow Rate 1.0 mL/min Typical flow rate
Detection UV at 254 nm and 280 nm Common for heterocycles
Column Temperature 30°C Temperature control essential
Injection Volume 10 μL Standard volume
Run Time 15 minutes Adequate for separation

MS Method Development

Mass spectrometry provides crucial information for structure confirmation and impurity profiling. LC-MS methods using electrospray ionization (ESI) in positive mode are typically most effective for nitrogen-containing heterocycles like this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in the case of Suzuki–Miyaura coupling .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

This compound has been extensively studied for its therapeutic potential, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of pyrazine compounds can inhibit the growth of cancer cells by targeting specific pathways involved in tumorigenesis. For instance, compounds similar to 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine have shown efficacy against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound exhibits promising antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics .

Neuropharmacology

Studies have explored the use of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier allows it to influence neurotransmitter systems effectively, which could be beneficial for conditions like depression and anxiety .

Material Science

In addition to biological applications, this compound is being investigated for its role as a building block in the synthesis of novel materials. Its unique structural features make it suitable for creating advanced polymers and catalysts .

Case Study 1: Anticancer Research

A study published in Molecular Cancer Therapeutics highlighted the effectiveness of pyrazine derivatives in inhibiting PI3K pathways, crucial for cancer cell survival. The study demonstrated that modifications to the pyrazine structure significantly enhanced anticancer activity .

Case Study 2: Antimicrobial Efficacy

Research conducted by MDPI examined the antimicrobial properties of various pyrazine compounds, including this compound. Results indicated substantial inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine involves its interaction with molecular targets, potentially including enzymes or receptors. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

6-Methyl-8-((4-methylbenzyl)oxy)-2-nitroimidazo[1,2-a]pyrazine (25i)
  • Structure : Imidazo[1,2-a]pyrazine core with nitro and benzyloxy substituents.
  • Key Differences: The fused imidazole ring introduces additional aromaticity and rigidity compared to the target compound’s pyridine-piperidine substituent.
PF-470 (1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine)
  • Structure : Pyrazolo[3,4-b]pyrazine core with substituted pyridine groups.
  • PF-470 demonstrated potent mGluR5 inhibition (IC₅₀ < 10 nM) but was discontinued due to immune-mediated toxicity .
  • Comparative Insight : The target compound’s piperidine linker may reduce metabolic instability compared to PF-470’s pyridylmethoxy group, though this requires validation .
Triazole-Pyrazine Derivatives (e.g., 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine)
  • Structure : Dual triazole rings linked to pyrazine and pyridine.
  • Key Differences : Triazoles offer hydrogen-bonding and metal-chelating sites, which could enhance binding to metalloenzymes or nucleic acids. Crystallographic data (bond angles: N–C–C = 112–125°) suggest a rigid, planar conformation .

Functional Analogues

Thiazolylhydrazine Derivatives (e.g., 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazine)
  • Structure : Thiazole-hydrazine scaffold with pyridine substituents.
  • Key Differences : The thiazole ring and hydrazine linker confer polarity, likely reducing blood-brain barrier penetration compared to the target compound’s lipophilic piperidine group.
  • Biological Activity : Demonstrated selective MAO-B inhibition (IC₅₀ ~ 0.1 µM) and antioxidant properties, highlighting divergent therapeutic applications .
Piperidine-Based Phosphodiesterase Inhibitors (e.g., 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one)
  • Structure: Pyrazolo-pyrimidinone core with piperazine and deuterated methyl groups.
  • Key Differences : The deuterated methyl group improves metabolic stability, while the sulfonyl group enhances solubility. These modifications contrast with the target compound’s unmodified piperidine and pyridine motifs .

Biological Activity

2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C17H21N5O2
Molecular Weight 327.4 g/mol
IUPAC Name 2-methyl-6-[4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl]pyrazine
Canonical SMILES CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. Research indicates that it can affect:

  • Signal Transduction Pathways: By binding to receptors involved in cellular signaling, it may modulate pathways critical for cell growth and survival.
  • Gene Expression: The compound could influence transcription factors, thereby altering the expression of genes associated with disease processes.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. In vitro studies indicate that it can inhibit the proliferation of several cancer cell lines, including:

  • Glioma Cells: The compound showed a notable reduction in cell viability, suggesting its potential as a therapeutic agent against brain tumors.
  • Breast Cancer Cells: Inhibition of cell growth was observed in MCF-7 and MDA-MB-231 breast cancer cell lines.

These effects are often linked to the compound's ability to induce apoptosis and inhibit angiogenesis.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study assessed the growth inhibitory activity of various derivatives against six human cancer cell lines. Results indicated that the tested compounds had a significantly higher efficacy than conventional treatments, particularly in glioma and breast cancer models.
  • Antimicrobial Efficacy Testing
    • In a comparative study, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited MIC values lower than those of standard antibiotics like penicillin and ampicillin.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazine core via condensation of hydrazine derivatives with dicarbonyl intermediates under reflux in ethanol or acetic acid .
  • Step 2 : Functionalization of the piperidine ring with a (3-methylpyridin-2-yl)oxymethyl group using nucleophilic substitution or coupling reactions. Key reagents include aryl/heteroaryl hydrazines, with reaction optimization requiring pH control (e.g., concentrated HCl or sodium acetate buffer) .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction to resolve 3D conformation (e.g., monoclinic crystal system, space group P21/c, unit cell parameters a = 10.751 Å, b = 13.721 Å, c = 11.385 Å) .
  • NMR spectroscopy to verify substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm, piperidine protons at δ 1.5–3.0 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₇H₂₀N₄O₂ with m/z = 312.16) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use P95 respirators for particulate filtration and nitrile gloves to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid, HCl gas) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify the piperidine or pyridyl moieties (e.g., replace piperidine with piperazine or introduce deuterated analogs) to assess bioactivity changes .
  • Biological assays : Test analogs for antimicrobial or antitumor activity using in vitro models (e.g., MIC assays against S. aureus or cytotoxicity in cancer cell lines) .
  • Data comparison : Use the following table to guide SAR studies:
Analog StructureKey ModificationObserved BioactivityReference
Piperazine ring substitutionEnhanced solubilityReduced cytotoxicity
Deuterated piperidineIsotopic labelingSimilar pharmacokinetics
Ether linkage in pyridyl groupAltered target bindingImproved selectivity

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardize assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or culture media can skew results. Use ISO-certified protocols for reproducibility .
  • Control for stereochemistry : Chiral impurities (e.g., R vs. S enantiomers) may explain divergent bioactivity. Confirm enantiomeric purity via chiral HPLC .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrazine-piperidine hybrids) to identify trends .

Q. How can computational modeling optimize this compound’s target binding?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyridyl oxygen and hydrophobic interactions with the methyl groups .
  • MD simulations : Simulate binding stability over 100 ns trajectories to assess conformational flexibility of the piperidine ring .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinity changes upon structural modifications .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer :

  • Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
  • LC-MS/MS detection : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for peak resolution. Monitor transitions m/z 312 → 154 (quantifier) and 312 → 98 (qualifier) .
  • Matrix effects : Validate assays with spike-recovery experiments (85–115% recovery acceptable) to account for ion suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.